molecular formula C8H14O4 B12658894 Butyl acetoxyacetate CAS No. 85237-83-8

Butyl acetoxyacetate

Cat. No.: B12658894
CAS No.: 85237-83-8
M. Wt: 174.19 g/mol
InChI Key: GOSQVHOQDBHYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl acetoxyacetate, also known as butyl 2-acetoxyacetate, is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Butyl acetoxyacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with butanol in the presence of a catalyst such as pure silica or a specific catalyst like SHF . The reaction conditions typically include moderate temperatures and the removal of by-products to drive the reaction to completion.

Industrial production methods often involve the use of diketene and butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Chemical Reactions Analysis

Butyl acetoxyacetate undergoes various chemical reactions, including:

    Transesterification: This reaction involves the exchange of the ester group with another alcohol.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid and butyl acetoacetate.

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Scientific Research Applications

Butyl acetoxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl acetoxyacetate involves its ability to undergo transesterification and acetoacetylation reactions. The compound’s acetoacetyl group can react with various nucleophiles, such as alcohols and amines, to form acetoacetates and acetoacetamides . This reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Butyl acetoxyacetate can be compared with other similar compounds, such as:

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Isopropyl acetoacetate
  • Tert-butyl acetoacetate

These compounds share similar chemical properties and reactivity but differ in their alkyl groups. This compound is unique due to its specific butyl group, which imparts distinct physical and chemical properties, such as boiling point and solubility .

Properties

CAS No.

85237-83-8

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

butyl 2-acetyloxyacetate

InChI

InChI=1S/C8H14O4/c1-3-4-5-11-8(10)6-12-7(2)9/h3-6H2,1-2H3

InChI Key

GOSQVHOQDBHYGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.